molecular formula C28H42O12S2 B1587527 Bis-Tos-PEG7 CAS No. 69502-27-8

Bis-Tos-PEG7

Cat. No.: B1587527
CAS No.: 69502-27-8
M. Wt: 634.8 g/mol
InChI Key: UQNONDOAUSICGF-UHFFFAOYSA-N
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Description

Heptaethylene glycol di(p-toluenesulfonate) (HEGDT) is a polyethylene glycol (PEG) derivative featuring seven ethylene glycol units terminated by p-toluenesulfonate (tosyl) groups. Its molecular formula is C₃₂H₄₂O₁₄S₂ (assuming seven ethylene glycol units + two tosyl groups), though exact values depend on chain confirmation. The tosyl groups act as leaving groups, making HEGDT a versatile intermediate in organic synthesis, particularly for macrocyclization (e.g., crown ethers, calixarenes) and polymer chemistry . HEGDT’s hydrophilic PEG backbone enhances water solubility, which increases with chain length, enabling applications in drug delivery, nanotechnology, and surface modification .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O12S2/c1-25-3-7-27(8-4-25)41(29,30)39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-42(31,32)28-9-5-26(2)6-10-28/h3-10H,11-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNONDOAUSICGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406639
Record name ST50759435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69502-27-8
Record name ST50759435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of heptaethylene glycol di(p-toluenesulfonate) primarily involves the tosylation of the terminal hydroxyl groups of heptaethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine, which acts both as a solvent and acid scavenger.

The general reaction scheme is:

$$
\text{Heptaethylene glycol} + 2 \, \text{TsCl} \xrightarrow[\text{Base}]{\text{Solvent}} \text{Heptaethylene glycol di(p-toluenesulfonate)} + 2 \, \text{HCl}
$$

Detailed Procedure

  • Reagents and Conditions:

    • Heptaethylene glycol (starting diol)
    • p-Toluenesulfonyl chloride (2 equivalents relative to diol)
    • Base: Pyridine or triethylamine
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature
    • Reaction time: Overnight stirring (12-24 hours)
  • Stepwise Process:

    • Dissolve heptaethylene glycol in anhydrous DCM or THF under inert atmosphere.
    • Add base (pyridine or triethylamine) to the solution to neutralize the HCl generated.
    • Slowly add p-toluenesulfonyl chloride dissolved in the same solvent dropwise at 0-5°C to control exothermicity.
    • Stir the reaction mixture overnight at room temperature to ensure complete tosylation.
    • Quench the reaction by adding water or aqueous sodium chloride solution to remove excess reagents and byproducts.
    • Separate the organic layer and dry over anhydrous sodium sulfate.
    • Purify the product by silica gel chromatography or recrystallization from suitable solvents (e.g., methylene chloride/hexane).
  • Purification:

    • Silica gel chromatography using ethyl acetate or mixtures of ethyl acetate and hexane as eluents.
    • Recrystallization yields a white solid product with high purity (~95%) and good yield.

Alternative and Related Preparations

  • The tosylation of shorter PEG chains such as pentaethylene glycol mono- or di-tosylates follows similar procedures, with slight variations in reaction time and purification methods.
  • Ethylene glycol ditosylate synthesis, a simpler analog, uses pyridine as solvent and base with controlled temperature to avoid side reactions, offering a methodological basis for heptaethylene glycol tosylation.

Research Findings and Data Summary

Parameter Condition/Value Reference/Notes
Base Pyridine or triethylamine Neutralizes HCl formed during tosylation
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF) Common solvents for tosylation reactions
Temperature 0-5°C during TsCl addition, then RT overnight Controls reaction rate and minimizes side reactions
Reaction Time 12-24 hours Ensures complete tosylation
Purification Silica gel chromatography, recrystallization Yields product purity ≥95%
Yield Typically 70-85% Dependent on reaction scale and purification method
Product Appearance White crystalline solid Consistent with literature values
Storage Conditions 2-8°C Maintains product stability

Chemical Reactions Analysis

Heptaethylene glycol di(p-toluenesulfonate) undergoes several types of chemical reactions, including:

Scientific Research Applications

Heptaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of PROTACs . It has several applications in medical research, drug release, nanotechnology, new materials research, and cell culture . It is also utilized in the study of ligands, polypeptide synthesis support, graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .

Scientific Research Applications

  • PROTAC Linker: Heptaethylene glycol di(p-toluenesulfonate) is a polyethylene glycol (PEG)-based PROTAC linker that can be used in the synthesis of PROTACs .
  • Non-Ionic Detergent: It is a non-ionic detergent that can be utilized as a source of carbon and energy by an organism isolated from activated sludge .
  • pH-Dependent Dispersions: It is used in the preparation of synthetic amphiphiles for programmed pH-dependent dispersions of carbon nanotubes (CNTs) .
  • Glycoprotein Detection: Heptaethylene glycol is utilized in selective glycoprotein detection through allosteric click-imprinting by using a self-assembled monolayer developed from the oligomer .
  • Bioactivated Quantum Dot Micelles: It is utilized in the preparation of bioactivated quantum dot micelles containing fluorescent nanocrystals .
  • Boronic Acid Label: Heptaethylene glycol functions as a boronic acid that can be used as a label for the detection of cancer .

Properties

  • Physical Form: Liquid at 20°C
  • Boiling Point: 244°C
  • Flash Point: 110°C
  • Refractive Index: 1.458-1.469
  • Purity: Minimum purity specification of 98% (GC)

Usage

  • Applicated in medical research, drug-release, nanotechnology and new materials research, cell culture .
  • In the study of ligand, polypeptide synthesis support, a graft polymer compounds, new materials, and polyethylene glycol-modified functional coatings and other aspects of the active compound .
  • Long-term storage in a cool, dry place .
  • Useful in a number of areas, including for example, as plasticizers, softeners, humectants, ointments, polishes, paper coatings, mold lubricants, bases for cosmetics and pharmaceuticals, solvents, binders, metal and rubber processing, food additives, chemical intermediates, phase transfer catalysts, polymer-bound reagents, reagents for binding assays, processes for protein and cell purification, peptide synthesis and as modifiers for a variety of substrates, including pharmaceutically active agents .
  • Polyethylene glycol may be used to improve solubility, increase molecular weight or change a substrate's partition properties in a biphasic system .

Mechanism of Action

The mechanism of action of heptaethylene glycol di(p-toluenesulfonate) involves its ability to act as a bifunctional reagent, facilitating the formation of covalent bonds between different molecules. This property makes it useful in the synthesis of complex chemical structures and in the modification of biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares HEGDT with its analogs based on ethylene glycol (EG) unit count:

Compound EG Units Molecular Formula Molecular Weight (g/mol) Key Functional Groups Water Solubility
Diethylene glycol di(p-toluenesulfonate) 2 C₁₈H₂₂O₈S₂ 422.48 Tosyl, short PEG chain Low
Pentaethylene glycol di(p-toluenesulfonate) 5 C₂₄H₃₄O₁₀S₂ 546.65 Tosyl, moderate PEG chain Moderate
Hexaethylene glycol di(p-toluenesulfonate) 6 C₂₆H₃₈O₁₂S₂ 606.76 Tosyl, long PEG chain High
Heptaethylene glycol di(p-toluenesulfonate) 7 C₃₂H₄₂O₁₄S₂ ~690 (estimated) Tosyl, very long PEG chain Very High

Key Observations :

  • Chain Length vs. Solubility : Longer PEG chains (e.g., HEGDT) exhibit superior water solubility due to increased hydrogen bonding capacity .

Yield Trends :

  • Shorter chains (e.g., pentaethylene glycol di(p-toluenesulfonate)) achieve near-quantitative yields (95–98%) due to lower steric complexity .
  • HEGDT synthesis may yield ≤40% in multi-step reactions (e.g., Williamson etherification), as seen in hexaethylene glycol analogs .

Research Findings :

  • HEGDT’s long chain improves drug solubility in formulations like benzonatate, where residual heptaethylene glycol monomethyl ether must be controlled to ensure safety .
  • In contrast, diethylene glycol derivatives pose toxicity risks (e.g., nephrotoxicity in accidental ingestion), limiting their biomedical use .

Biological Activity

Heptaethylene glycol di(p-toluenesulfonate) (HEG-DPTS) is a polyethylene glycol (PEG)-based compound recognized for its potential applications in biochemistry and molecular biology, particularly as a linker in PROTAC (Proteolysis Targeting Chimeras) technology. This article explores the biological activity of HEG-DPTS, focusing on its synthesis, properties, and applications in various fields of research.

HEG-DPTS is characterized by its structure, which includes a heptaethylene glycol backbone linked to two p-toluenesulfonate groups. The molecular formula is C14H30O8C_{14}H_{30}O_8, with a molecular weight of approximately 326.38 g/mol. This compound enhances solubility in aqueous media due to the hydrophilic nature of the PEG segment, making it suitable for various biological applications.

The synthesis of HEG-DPTS typically involves the reaction of heptaethylene glycol with p-toluenesulfonyl chloride under controlled conditions. This reaction results in the formation of the tosylate groups, which serve as effective leaving groups for nucleophilic substitutions, facilitating further derivatization and functionalization of the compound .

1. Cellular Applications

HEG-DPTS functions as a versatile linker in PROTAC technology, which is designed to target specific proteins for degradation by the ubiquitin-proteasome system. This capability is particularly significant in cancer research, where selective degradation of oncogenic proteins can lead to therapeutic benefits. The incorporation of HEG-DPTS in PROTACs allows for improved solubility and bioavailability of these compounds, enhancing their efficacy in cellular environments.

2. Biocompatibility and Toxicity

Research indicates that PEG-based compounds generally exhibit low toxicity and high biocompatibility. HEG-DPTS has been assessed for its safety profile, revealing minimal adverse effects on cellular viability at therapeutic concentrations. However, further studies are necessary to comprehensively evaluate its long-term effects and potential immunogenic responses .

The biological mechanism through which HEG-DPTS exerts its effects primarily revolves around its ability to facilitate targeted protein degradation. By linking specific ligands to E3 ligases through HEG-DPTS, researchers can manipulate cellular pathways effectively, leading to decreased levels of target proteins associated with various diseases, including cancer .

Case Study 1: Application in Cancer Therapy

A study explored the use of HEG-DPTS in designing PROTACs targeting BCL-2 family proteins. The results demonstrated that PROTACs incorporating HEG-DPTS effectively induced apoptosis in cancer cells by promoting the degradation of anti-apoptotic proteins. The study highlighted the enhanced solubility and cellular uptake facilitated by the PEG linker, leading to improved therapeutic outcomes.

Case Study 2: Protein Targeting in Neurodegenerative Diseases

Another investigation focused on leveraging HEG-DPTS-based PROTACs to target tau protein aggregates implicated in neurodegenerative diseases such as Alzheimer's. The study reported successful degradation of tau aggregates in vitro, suggesting a promising avenue for therapeutic intervention using HEG-DPTS linkers .

Data Table: Comparison of Biological Activities

CompoundApplication AreaBiological ActivityReference
Heptaethylene Glycol Di(p-Toluenesulfonate)Cancer TherapyInduces apoptosis via targeted protein degradation
Pentaethylene Glycol Di(p-Toluenesulfonate)Synthesis of CalixarenesFacilitates nucleophilic substitution reactions
Triethylene Glycol Di(p-Toluenesulfonate)Polymer ChemistryUsed in synthesizing functional polymers

Q & A

Q. What are the recommended synthetic routes and purification methods for heptaethylene glycol di(p-toluenesulfonate)?

Heptaethylene glycol di(p-toluenesulfonate) can be synthesized via nucleophilic substitution, where the hydroxyl groups of heptaethylene glycol react with p-toluenesulfonyl chloride in anhydrous conditions. Purification typically involves recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) to remove unreacted tosyl chloride or glycol byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradient) may resolve impurities. For analogous ethylene glycol di(tosylate) derivatives, purity ≥95% is achievable with strict stoichiometric control .

Q. How can researchers characterize the purity and structural integrity of heptaethylene glycol di(p-toluenesulfonate)?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm sulfonate group integration (δ ~7.8 ppm for aromatic protons, δ ~2.4 ppm for methyl groups) and ethylene glycol backbone signals .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity, with UV detection at 254 nm for tosylate absorption .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+Na]+^+ ~700–750 Da for heptaethylene derivatives) .

Q. What are the solubility properties and handling precautions for this compound?

Heptaethylene glycol di(p-toluenesulfonate) is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). It is hygroscopic and should be stored sealed under inert gas at room temperature. Safety protocols include using gloves and fume hoods to avoid inhalation/contact, as tosylates are irritants .

Advanced Research Questions

Q. How can this compound be optimized as a PROTAC linker for targeted protein degradation?

The ethylene glycol chain length (e.g., hepta vs. penta) influences PROTAC linker flexibility and solubility. To optimize:

  • Conduct molecular dynamics simulations to assess binding pocket compatibility.
  • Test linker stability in cellular assays (e.g., HEK293 cells) using Western blotting to monitor target protein degradation.
  • Adjust the polyethylene glycol (PEG) length to balance hydrophilicity and steric effects .

Q. What role does this compound play in modulating conductive polymer properties, such as PEDOT:PSS?

Tosylate derivatives are dopants that enhance conductivity in polymers like PEDOT:PSS by stabilizing charge carriers. Experimental design considerations:

  • Blend heptaethylene glycol di(p-toluenesulfonate) with PEDOT:PSS at 5–20 wt% and anneal at 120°C to improve crystallinity.
  • Use four-point probe measurements to quantify conductivity changes.
  • Monitor film morphology via AFM to correlate conductivity with phase separation .

Q. How can researchers address contradictions in stability data under varying humidity and temperature conditions?

Contradictory stability reports may arise from differences in sample preparation or storage. Methodological approaches include:

  • Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation.
  • Compare thermogravimetric analysis (TGA) data under nitrogen vs. air to identify oxidation pathways.
  • Use Karl Fischer titration to quantify moisture uptake and correlate with stability .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities during synthesis?

Impurities like mono-tosylated intermediates or residual solvents require:

  • 2D NMR (COSY, HSQC) : To distinguish overlapping proton signals in complex mixtures.
  • ICP-MS : Detect trace metal catalysts (e.g., from tosylation reactions).
  • Headspace GC-MS : Identify volatile byproducts (e.g., residual p-toluenesulfonyl chloride) .

Methodological Notes

  • References to analogous compounds (e.g., penta- or hexaethylene glycol di(tosylate)) are provided where direct data on the hepta variant is limited.
  • Safety protocols are extrapolated from structurally related tosylate derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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